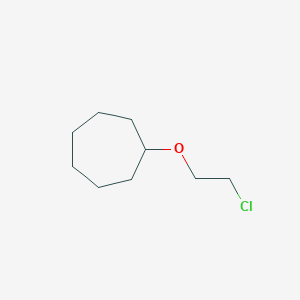
(2-Chloroethoxy)cycloheptane
Overview
Description
Synthesis Analysis
CHECH was first synthesized by H. Schmidt and N. Goebel in 1919 through the reaction of 2. Cycloheptane can be synthesized through various methods. One common method involves the hydrogenation of cycloheptene, a process that adds hydrogen (H 2) to the cycloheptene molecule in the presence of a catalyst .
Molecular Structure Analysis
The molecular structure of cycloheptane (C 7 H 14) has been investigated in the gas phase by electron diffraction . The structure of cycloheptane is somewhat unique among cycloalkanes due to its seven-membered carbon ring .
Chemical Reactions Analysis
The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines have been studied . Fundamental concepts of conformational analysis, a deeper discussion of the conformational analysis of small and common rings and an introduction into the conformational analysis of medium and large rings are presented at a level suitable for an introductory organic chemistry course .
Physical And Chemical Properties Analysis
In its pure form, cycloheptane is a colorless liquid. It exhibits a boiling point of approximately 98.4°C (209.1°F). Its density is around 0.816 g/cm 3 at room temperature. Cycloheptane is slightly soluble in water but is much more soluble in common organic solvents, such as ethanol and diethyl ether .
Scientific Research Applications
Reactivity and Stability of Cycloheptane Derivatives
Research has shown that cycloheptane and its derivatives, including those with halogenated modifications like chlorocycloheptane, exhibit unique reactivity and stability characteristics. These properties are crucial for the synthesis of natural products and pharmacologically active intermediates. Quantum chemical calculations have been utilized to investigate the structural reactivity, stability, and behavior of substituents on cycloheptane, providing insights into their potential applications in the synthesis of valuable compounds (Unimuke et al., 2022).
Cycloaddition Strategies in Synthesis
Cycloaddition reactions are a fundamental tool in organic synthesis, allowing for the efficient construction of complex molecules. The (4+3) cycloaddition strategy, in particular, has been widely applied in the synthesis of natural products. Many of these target molecules contain cycloheptane subunits, highlighting the utility of this methodology for assembling seven-membered ring structures and demonstrating the versatility of cycloheptane derivatives in synthetic chemistry (Yin et al., 2018).
Cycloheptane Annulation from Oxo- and Epoxyallylsilanes
A novel strategy for cycloheptane annulations has been developed using oxo- and epoxyallylsilanes. This approach allows for the stereoselective synthesis of 4-methylenecycloheptan-1-ols, showcasing the potential of cycloheptane derivatives in constructing seven-membered ring natural products. The method underscores the significance of cycloheptane frameworks in the synthesis of complex molecular structures (Pulido et al., 2011).
Molecular Structure Analysis
The molecular structure of cycloheptane has been investigated through electron diffraction studies, providing detailed insights into its gas-phase conformation. This research contributes to a deeper understanding of the structural properties of cycloheptane and its derivatives, which is essential for exploring their applications in scientific research and synthesis (Dillen & Geise, 1979).
Safety and Hazards
While it is not considered a particularly dangerous substance, it can cause harm under certain circumstances. Inhalation or ingestion of cycloheptane can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems. Direct contact with the skin or eyes may result in irritation or injury. Being a hydrocarbon, cycloheptane is flammable and can present a fire risk in certain conditions .
properties
IUPAC Name |
2-chloroethoxycycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c10-7-8-11-9-5-3-1-2-4-6-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYYDIGNLDTVIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide](/img/structure/B1422988.png)
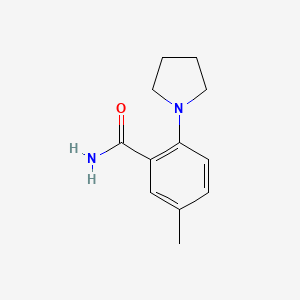
![4-{[Methyl(prop-2-en-1-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1422990.png)
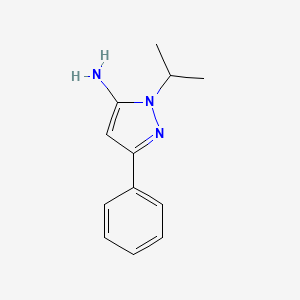
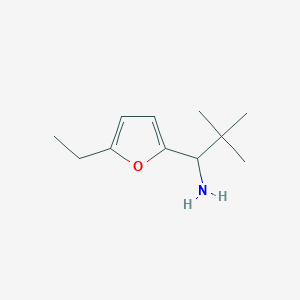
![3-{[(6-Methylpyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B1422994.png)
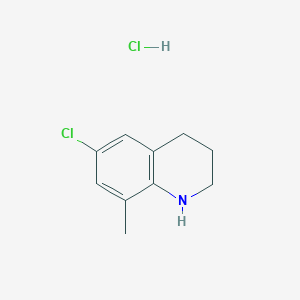


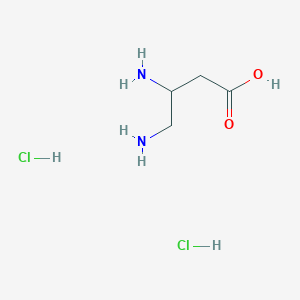
![Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride](/img/structure/B1423002.png)
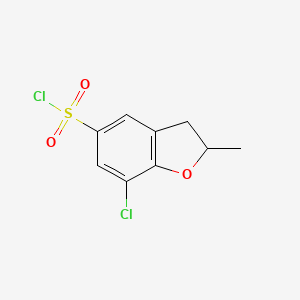
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)
